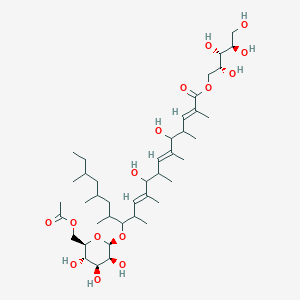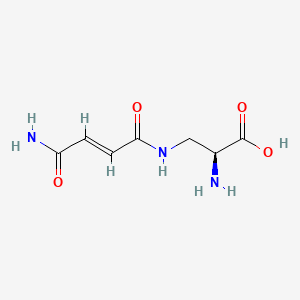
N(beta)-Fumarylcarboxyamido-2,3-diaminopropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(3)-fumaramoyl-(S)-2,3-diaminopropanoic acid is an L-alanine derivative obtained by formal condensation of the carboxy group of fumaric acid monoamide with the side-chain amino group of 3-amino-L-alanine. It has a role as a bacterial metabolite. It is an enamide, a L-alanine derivative, a primary carboxamide and a secondary carboxamide. It derives from a 3-amino-L-alanine and a fumaric acid. It is a tautomer of a N(3)-fumaramoyl-(S)-2,3-diaminopropanoic acid zwitterion.
Scientific Research Applications
Synthesis and Protein Function Analysis
- Efficient Synthesis for Protein Function Probes : An efficient and cost-effective synthesis method for N(alpha)-Boc2-N(beta)-Cbz-2,3-diaminopropionic acid, starting from commercially available N(alpha)-Boc-Asp(OBn)-OH, was developed. This synthesis employs a Curtius rearrangement and is significant for protein function analysis (Englund, Gopi, & Appella, 2004).
Biochemical Analysis and Neurotoxicity Studies
- Quantitative Determination in Neurotoxicity Studies : A method was developed for the quantitative determination of 3-N-oxalyl-L-2,3-diaminopropionic acid (beta-ODAP), a neurotoxic nonprotein amino acid, in Lathyrus sativus plant samples. This was achieved using high-performance liquid chromatography (HPLC) after derivatization (Chen et al., 2000).
Applications in Organic Chemistry and Biochemistry
- Biological Significance and Synthetic Approaches : 2,3-Diaminopropionic acid has applications in the synthesis of new molecules or as surrogates of native amino acids in known peptidic entities. Its simple form has been used in hydrogen production for fuel cells, as a selective carrier of CO2, and as an inhibitor of polyphenol oxidase, responsible for fruit and vegetable browning (Viso et al., 2011).
Medical and Hemostatic Applications
- Hemostasis Treatment : 2,3-Diaminopropionic acid was used to prepare a cross-linked graphene sponge for hemostasis treatment. This application is significant in medical procedures, as it promotes blood coagulation and improves hemostatic efficiency (Quan et al., 2016).
Multiple Sclerosis Treatment
- Fumaric Acid Esters in Multiple Sclerosis : Fumaric acid, related to 2,3-diaminopropionic acid, has shown promise as a treatment for multiple sclerosis. Fumaric acid esters demonstrate immunomodulatory effects and may reduce peripheral CD4+- and CD8+-T-lymphocytes (Moharregh-Khiabani et al., 2009).
Neurotoxicity and CNS Interactions
- Neuroexcitotoxicity Studies : Beta-N-oxalyl-L-alpha-beta-diaminopropionic acid (beta-N-ODAP) was identified as a neuroexcitotoxic nonprotein amino acid in Panax species. It is structurally similar to the excitatory neurotransmitter L-glutamate and could contribute to motor neuron degeneration and spastic paraparesis in human neurolathyrism (Long, Ye, & Xing, 2009).
Metabolic Engineering and Fumaric Acid Production
- Metabolic Engineering for Fumaric Acid Production : Overexpressing genes in Rhizopus oryzae to increase fumaric acid production from glucose was explored, aiming to improve yield and reduce byproduct formation (Zhang, Skory, & Yang, 2012).
properties
CAS RN |
91235-43-7 |
|---|---|
Molecular Formula |
C7H11N3O4 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(E)-4-amino-4-oxobut-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C7H11N3O4/c8-4(7(13)14)3-10-6(12)2-1-5(9)11/h1-2,4H,3,8H2,(H2,9,11)(H,10,12)(H,13,14)/b2-1+/t4-/m0/s1 |
InChI Key |
TXNRYTCUNXUNFH-QPHDTYRISA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)NC(=O)/C=C/C(=O)N |
SMILES |
C(C(C(=O)O)N)NC(=O)C=CC(=O)N |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)C=CC(=O)N |
synonyms |
FCDP N beta-furmarylcarboxyamido-2,3-diaminopropionic acid N(beta)-fumarylcarboxyamido-2,3-diaminopropionic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(s)-3-Oxocyclohexyl]acetic acid](/img/structure/B1240286.png)




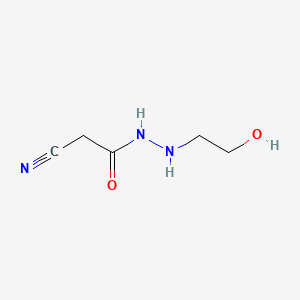
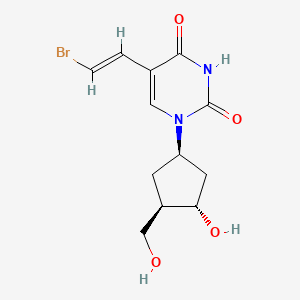
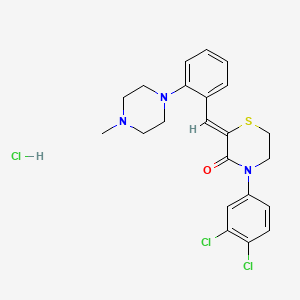
![4-methyl-N-[(4-methylphenyl)methyl]-2-furo[3,2-c]quinolinecarboxamide](/img/structure/B1240298.png)
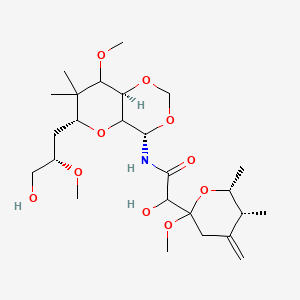

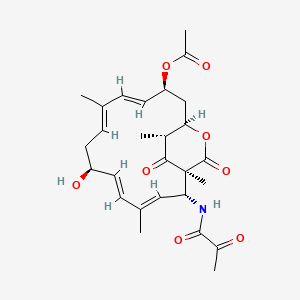
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-4-[[(3S)-3-hydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-oxopropyl]amino]-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1240304.png)
